Thiomorpholine

Overview

Description

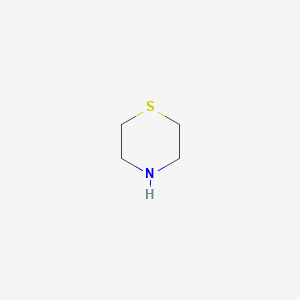

Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. It is considered a thio analog of morpholine, with the oxygen atom in morpholine replaced by a sulfur atom. This compound has the chemical formula C₄H₉NS and a molar mass of 103.18 g/mol. It is a colorless liquid with a strong odor resembling piperidine .

Mechanism of Action

Thiomorpholine, a heterocyclic compound containing nitrogen and sulfur, is considered a thio analogue of morpholine . It has demonstrated a myriad of physiological activities and has been used as a bioactive against different molecular targets .

Target of Action

This compound and its analogues have been shown to act as bioactives against different molecular targets . Specifically, this compound-bearing compounds have been synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 2 diabetes .

Mode of Action

This compound interacts with its targets, such as DPP-IV, resulting in selective enzyme inhibition . This inhibition can lead to an increase in the activity of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The degradation of this compound involves a soluble cytochrome P450, which is part of the degradative pathway of morpholine . This pathway begins with the cleavage of the C-N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .

Result of Action

The result of this compound’s action is multifaceted due to its diverse physiological activities. For instance, as a DPP-IV inhibitor, it can help regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Additionally, this compound and its analogues have exhibited a wide range of activities, including antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Thiomorpholine interacts with a soluble cytochrome P450 in Mycobacterium aurum MO1, which is involved in the degradative pathway of morpholine . This interaction results in the S-oxidation of this compound, producing the sulfoxide of this compound .

Cellular Effects

The interaction of this compound with cytochrome P450 influences the cellular function of Mycobacterium aurum MO1. The S-oxidation of this compound by cytochrome P450 is a key event in the biodegradation of morpholine, leading to the formation of intermediates such as the sulfoxide of this compound and thiodiglycolic acid .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with cytochrome P450. The S-oxidation of this compound by cytochrome P450 results in the formation of the sulfoxide of this compound, which is an intermediate in the biodegradation pathway of morpholine .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time in laboratory settings. The rate of formation of the first intermediate during the degradation of morpholine, 2-(2-aminoethoxy) acetate, decreases over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of morpholine degradation in Mycobacterium aurum MO1. The S-oxidation of this compound by cytochrome P450 is a key step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine can be synthesized through various methods. One common method involves the reaction of cysteamine with vinyl chloride:

H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HCl

This reaction produces this compound and hydrochloric acid as a byproduct .

Another method involves the use of diethanolamine and triethylamine, followed by the addition of methane sulfonyl chloride to obtain an acylated reaction product. This product undergoes cyclization with sodium sulfide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: Reactions often involve nucleophiles like this compound and electrophiles like 4-fluoronitrobenzene.

Major Products

Oxidation: this compound-1,1-dioxide.

Substitution: 4-(4-nitrophenyl)this compound.

Scientific Research Applications

Thiomorpholine has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Morpholine: Thiomorpholine is a thio analog of morpholine, with sulfur replacing the oxygen atom in the ring structure.

Uniqueness

This compound’s uniqueness lies in its sulfur atom, which imparts different chemical properties compared to its oxygen-containing analog, morpholine. The presence of sulfur increases the compound’s lipophilicity and reactivity, making it a valuable building block in medicinal chemistry .

Biological Activity

Thiomorpholine, a sulfur-containing heterocyclic compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects, mechanisms of action, and potential therapeutic applications of this compound and its derivatives, supported by data tables and relevant case studies.

Overview of this compound

This compound is a six-membered ring containing one sulfur atom and five carbon atoms. Its structural similarity to morpholine allows it to interact with various biological targets, making it a valuable scaffold in drug design. The compound exhibits a range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.

1. Antimicrobial Activity

This compound derivatives have shown significant antimicrobial activity against various pathogens. A study evaluated several this compound compounds against Mycobacterium smegmatis, a model organism for tuberculosis research. Notably, this compound derivative 7b exhibited an impressive minimum inhibitory concentration (MIC) of 7.81 μg/mL, comparable to established antibiotics like streptomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7b | 7.81 | Mycobacterium smegmatis |

| 7c | 15.62 | M. marinum |

| 9a | 12.34 | M. gordonae |

| 9b | 16.00 | M. avium |

2. Antioxidant Activity

This compound derivatives have been synthesized to enhance their antioxidant properties. A series of compounds were tested for their ability to inhibit lipid peroxidation induced by ferrous ions and ascorbate, yielding IC50 values as low as 7.5 µM . The most active compound significantly reduced plasma triglyceride and cholesterol levels, suggesting potential use as an antiatherogenic agent.

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µM) | Effect on Lipid Peroxidation |

|---|---|---|

| 15 | 7.5 | Inhibits lipid peroxidation |

| 10a | 12.0 | Moderate inhibition |

| 10b | 15.5 | Lower inhibition |

3. Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of indole-pyrimidine hybrids incorporating this compound, which exhibited potent antiproliferative activity against several cancer cell lines, including HeLa and MDA-MB-231 . For instance, compound 15 showed IC50 values of 0.29 µM against MCF-7 cells, indicating significant efficacy compared to lead compounds.

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 15 | MCF-7 | 0.29 |

| HeLa | 2.51 | |

| HCT116 | 9.48 |

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit key enzymes such as squalene synthase and acetylcholinesterase, contributing to their pharmacological effects .

- Oxidative Stress Reduction : By scavenging free radicals and preventing lipid peroxidation, these compounds mitigate oxidative stress in biological systems .

- Cell Cycle Arrest : Certain this compound-based compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Study: Antitubercular Activity

In a recent study published in the Journal of Chemical Reviews, researchers synthesized a series of this compound derivatives and evaluated their antitubercular activity against Mycobacterium smegmatis. The results indicated that several derivatives not only inhibited bacterial growth but also displayed selective enzyme inhibition against urease and acetylcholinesterase, showcasing their multifaceted roles in drug development .

Case Study: Antioxidant Potential

Another investigation focused on the antioxidant potential of this compound derivatives synthesized by Tooulia et al., demonstrating that these compounds effectively inhibited ferrous/ascorbate-induced lipid peroxidation with promising IC50 values . This suggests their potential application in preventing oxidative damage in various diseases.

Properties

IUPAC Name |

thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNULMACUQOKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5967-90-8 (hydrochloride) | |

| Record name | Thiamorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80153826 | |

| Record name | Thiamorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-90-0 | |

| Record name | Thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.